molecular formula C12H7F4NS B1391549 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214346-80-1

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1391549
CAS RN: 1214346-80-1
M. Wt: 273.25 g/mol
InChI Key: QGBBOLPOFHQDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol (3-(4-F-5-TFP)PTS) is an organosulfur compound that has been studied for its potential applications in medicinal chemistry and drug design. It is a derivative of the naturally occurring amino acid cysteine, and its structure is composed of a phenyl ring with a trifluoromethyl group and a sulfur atom. 3-(4-F-5-TFP)PTS has been studied for its ability to interact with various enzymes and receptors, and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

3-(4-F-5-TFP)PTS has been studied for its potential applications in medicinal chemistry and drug design. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been studied for its ability to interact with various enzymes and receptors, such as the human epidermal growth factor receptor-2 (HER2). It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, and to act as an inhibitor of the enzyme cytochrome P450.

Mechanism of Action

The mechanism of action of 3-(4-F-5-TFP)PTS is not fully understood. However, it is believed to interact with various enzymes and receptors, such as HER2, and to inhibit the growth of certain bacteria and fungi. It is also thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, it is believed to have anti-inflammatory, anti-cancer, and anti-microbial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-F-5-TFP)PTS have been studied in a number of different systems. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been found to inhibit the growth of certain bacteria and fungi, and to act as an inhibitor of the enzyme cytochrome P450. It has also been studied for its ability to interact with various enzymes and receptors, such as HER2.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-F-5-TFP)PTS in laboratory experiments include its relatively simple and straightforward synthesis method, its ability to interact with various enzymes and receptors, and its range of biological activities. However, it is important to note that the mechanism of action of 3-(4-F-5-TFP)PTS is not fully understood, and further research is needed to fully elucidate its effects. In addition, the effects of 3-(4-F-5-TFP)PTS on humans have not been studied, and thus its use in humans should be avoided.

Future Directions

The potential future directions for research on 3-(4-F-5-TFP)PTS include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and drug design. In addition, further research is needed to determine its effects on humans, as well as its potential toxicity. Finally, further research is needed to explore its potential to interact with other enzymes and receptors, and to identify new applications for it.

properties

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-3-1-7(2-4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBOLPOFHQDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=S)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

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